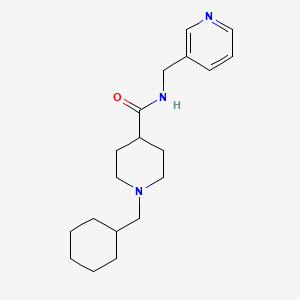
1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as CPP, is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. It has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide works by selectively binding to the NMDA receptor and blocking its activation by glutamate. This receptor is involved in many important functions in the brain, including learning and memory. By blocking its activation, this compound can potentially improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to reduce pain and drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to improve motor function and reduce brain damage in animal models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the NMDA receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that this compound can have off-target effects on other receptors, which can complicate the interpretation of results.
Direcciones Futuras
There are many potential future directions for research on 1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. One direction is to further investigate its potential use in treating neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential use in pain management, addiction treatment, and stroke recovery. Additionally, researchers could explore the potential of using this compound in combination with other drugs to enhance its effects or reduce its side effects. Finally, researchers could investigate the potential of developing new compounds based on this compound that have improved selectivity and efficacy.
Métodos De Síntesis
1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide can be synthesized using a multistep process, starting with the reaction of 3-pyridinemethanol with cyclohexanone to form 3-(cyclohexylmethyl)pyridine. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-(cyclohexylmethyl)-4-piperidinecarboxylic acid. Finally, this compound is reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form this compound.
Aplicaciones Científicas De Investigación
1-(cyclohexylmethyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in pain management, addiction treatment, and stroke recovery.
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(21-14-17-7-4-10-20-13-17)18-8-11-22(12-9-18)15-16-5-2-1-3-6-16/h4,7,10,13,16,18H,1-3,5-6,8-9,11-12,14-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLPPDFVIVISEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5847759.png)
![3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5847764.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)
![8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5847772.png)


![2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclohexan]-3-amine](/img/structure/B5847797.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5847809.png)


![methyl 3-{[(2,5-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5847827.png)
![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5847845.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5847850.png)
